molecular formula C14H7Cl2N3O4 B1414535 3-(3,5-Dichloro-4-hydroxy-phenylimino)-5-nitro-1,3-dihydro-indol-2-one CAS No. 1380572-31-5

3-(3,5-Dichloro-4-hydroxy-phenylimino)-5-nitro-1,3-dihydro-indol-2-one

Cat. No.: B1414535
CAS No.: 1380572-31-5
M. Wt: 352.1 g/mol
InChI Key: QNDTTXKNSMDCBN-UHFFFAOYSA-N
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Description

3-(3,5-Dichloro-4-hydroxy-phenylimino)-5-nitro-1,3-dihydro-indol-2-one is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes dichloro, hydroxy, phenylimino, and nitro functional groups, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Dichloro-4-hydroxy-phenylimino)-5-nitro-1,3-dihydro-indol-2-one typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 3,5-dichloro-4-hydroxyaniline with nitroindole under specific conditions to form the desired compound. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow reactors and greener addition reactions. These methods aim to improve yield, reduce reaction steps, and minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Dichloro-4-hydroxy-phenylimino)-5-nitro-1,3-dihydro-indol-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amino derivatives .

Scientific Research Applications

3-(3,5-Dichloro-4-hydroxy-phenylimino)-5-nitro-1,3-dihydro-indol-2-one has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(3,5-Dichloro-4-hydroxy-phenylimino)-5-nitro-1,3-dihydro-indol-2-one involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity. For instance, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3,5-Dichloro-4-hydroxy-phenylimino)-5-nitro-1,3-dihydro-indol-2-one is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

3-(3,5-dichloro-4-hydroxyphenyl)imino-5-nitro-1H-indol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7Cl2N3O4/c15-9-3-6(4-10(16)13(9)20)17-12-8-5-7(19(22)23)1-2-11(8)18-14(12)21/h1-5,20H,(H,17,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNDTTXKNSMDCBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C(=NC3=CC(=C(C(=C3)Cl)O)Cl)C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7Cl2N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3,5-Dichloro-4-hydroxy-phenylimino)-5-nitro-1,3-dihydro-indol-2-one
Reactant of Route 2
3-(3,5-Dichloro-4-hydroxy-phenylimino)-5-nitro-1,3-dihydro-indol-2-one
Reactant of Route 3
3-(3,5-Dichloro-4-hydroxy-phenylimino)-5-nitro-1,3-dihydro-indol-2-one
Reactant of Route 4
3-(3,5-Dichloro-4-hydroxy-phenylimino)-5-nitro-1,3-dihydro-indol-2-one
Reactant of Route 5
3-(3,5-Dichloro-4-hydroxy-phenylimino)-5-nitro-1,3-dihydro-indol-2-one
Reactant of Route 6
3-(3,5-Dichloro-4-hydroxy-phenylimino)-5-nitro-1,3-dihydro-indol-2-one

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